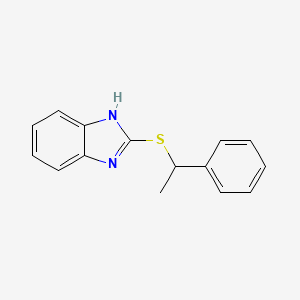
2-(1-phenylethylsulfanyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-phenylethylsulfanyl)-1H-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The phenylethylsulfanyl group attached to it is a sulfur-containing substituent, which can greatly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by its constituent parts. The benzimidazole core is a planar, aromatic, and heterocyclic component. The phenylethylsulfanyl group would add steric bulk and could potentially influence the compound’s overall conformation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazoles can participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the aromatic benzimidazole ring and the phenylethylsulfanyl group could affect properties like solubility, melting point, and reactivity .科学的研究の応用
Antimicrobial Applications
Benzimidazole derivatives have shown promising results as antimicrobial agents. For example, a study introduced novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, displaying potent activities against Helicobacter pylori, a significant gastric pathogen. These compounds, especially a prototype carbamate, exhibited low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to conventional treatments. The development of resistance against these derivatives was found to be clinically acceptable, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Another research effort synthesized 2-mercaptobenzimidazole derivatives with notable antimicrobial and cytotoxic activities. These compounds were evaluated against a range of microbial strains, showing excellent activity and presenting themselves as potential antimicrobial and anticancer agents (Hosamani & Shingalapur, 2011).
Antioxidant Activity
Benzimidazole derivatives have also been identified for their antioxidant properties. In a study, 2-methyl benzimidazole, recognized for its pharmacophoric significance in medicinal chemistry, was synthesized and its antioxidant activity was assessed using the DPPH method. This highlights the role of benzimidazole compounds in combating oxidative stress-related diseases (Saini et al., 2016).
Synthesis Methodologies
Research has been directed towards developing greener and more efficient synthesis methods for benzimidazole derivatives. A study reported the use of deep eutectic solvent (DES) as both a reaction medium and reagent for the synthesis of benzimidazoles, emphasizing the environmental benefits of such methodologies (Di Gioia et al., 2019). Another approach described an efficient aqueous phase synthesis of benzimidazoles/benzothiazoles in the presence of β-cyclodextrin, providing high yields under neutral conditions and demonstrating the potential for more sustainable chemical processes (Katla et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYMJHZEACSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

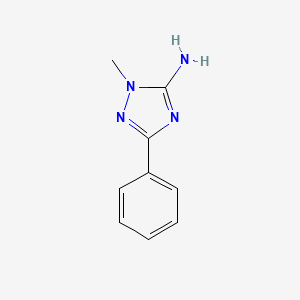

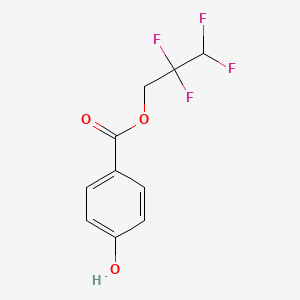
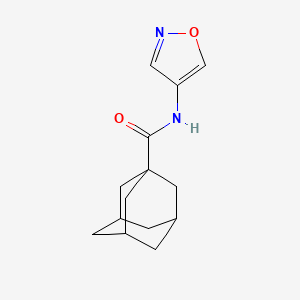
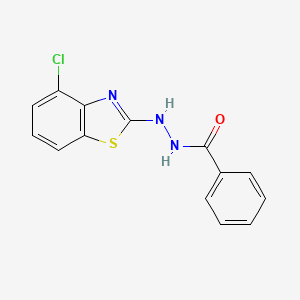
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)


![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)
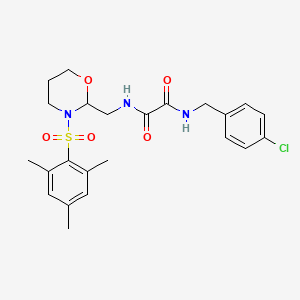
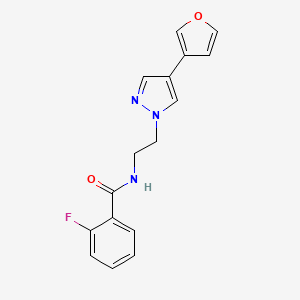
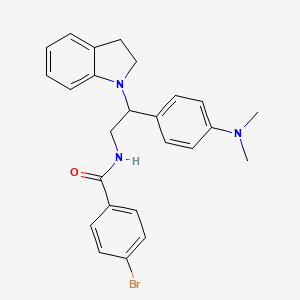
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)
![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)